molecular formula C15H15N5O2S B2899938 3-((1-(2-Methylthiazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034228-97-0

3-((1-(2-Methylthiazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2899938
CAS No.: 2034228-97-0
M. Wt: 329.38
InChI Key: XUPCYCKSFZYUAP-UHFFFAOYSA-N
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Description

3-((1-(2-Methylthiazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a piperidine moiety and a thiazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2-Methylthiazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final product. The key steps include:

    Preparation of 2-Methylthiazole-4-carbonyl chloride: This can be achieved by reacting 2-methylthiazole with thionyl chloride under reflux conditions.

    Synthesis of 1-(2-Methylthiazole-4-carbonyl)piperidine: The carbonyl chloride is then reacted with piperidine in the presence of a base such as triethylamine.

    Formation of the final compound: The intermediate product is then reacted with pyrazine-2-carbonitrile in the presence of a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-((1-(2-Methylthiazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or infectious diseases.

    Biological Studies: The compound can be used to study the interactions of pyrazine and thiazole derivatives with biological macromolecules.

    Materials Science: It can be explored for its potential use in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: An anti-tubercular drug with a pyrazine ring.

    Thiazole derivatives: Compounds like thiamine (vitamin B1) which contain a thiazole ring.

    Piperidine derivatives: Compounds such as piperine, an alkaloid found in black pepper.

Uniqueness

3-((1-(2-Methylthiazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to its combination of a pyrazine ring, a thiazole group, and a piperidine moiety. This unique structure allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a versatile compound for research and development.

Properties

IUPAC Name

3-[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-10-19-13(9-23-10)15(21)20-6-2-3-11(8-20)22-14-12(7-16)17-4-5-18-14/h4-5,9,11H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPCYCKSFZYUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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